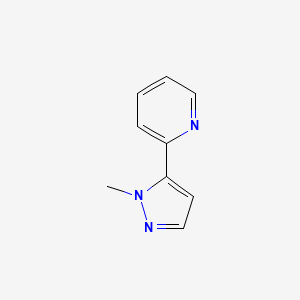
2-(1-methyl-1H-pyrazol-5-yl)pyridine
Übersicht
Beschreibung
2-(1-methyl-1H-pyrazol-5-yl)pyridine, also known as 2-MPP, is an organic compound with a molecular formula of C5H5N3. It is an aromatic heterocyclic compound containing both a pyridine and pyrazolyl ring. 2-MPP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and other organic compounds. It is also used as a catalyst in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Photoinduced Tautomerization
Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine (MPP). Their research revealed that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This study highlights the compound's potential in photochemical applications due to its unique dual luminescence and kinetic properties (Vetokhina et al., 2012).
Extraction of Metal Ions
Pearce et al. (2019) synthesized a range of pyridine-based ligands, including 2-(3-butyl-1H-pyrazol-5-yl)-pyridine, for the extraction of Ni(II) and Cu(II) ions. This study demonstrates the ligands' ability to coordinate metal ions, potentially applicable in metal ion extraction and purification processes (Pearce et al., 2019).
Synthesis and Structural Studies
Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, offering insights into their molecular structure and stability. This research is valuable for understanding the fundamental properties of such compounds (Shen et al., 2012).
Luminescent Lanthanide Compounds
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Electroluminescence in OLEDs
Su et al. (2021) studied pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, in the development of orange-red iridium (III) complexes for OLEDs. The research demonstrated high efficiency and photoluminescence, indicating potential applications in OLED technology (Su et al., 2021).
Vinyl-Addition Polymerization
Benade et al. (2011) investigated complexes of 2-((3,5-dimethyl)-1H-pyrazol-1-ylmethyl)pyridine with cobalt(II), iron(II), and nickel(II) for vinyl-addition type norbornene polymerization. The study revealed the impact of the metal center and ligand on polymerization, suggesting applications in polymer synthesis (Benade et al., 2011).
Eigenschaften
IUPAC Name |
2-(2-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIICPQAWUHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584172 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)pyridine | |
CAS RN |
938066-21-8 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



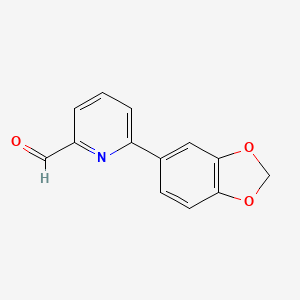
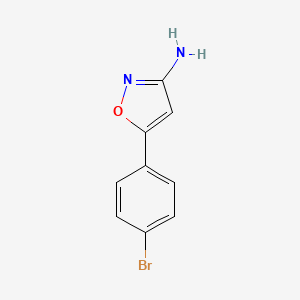

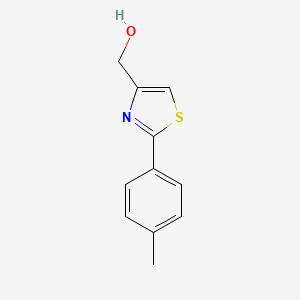

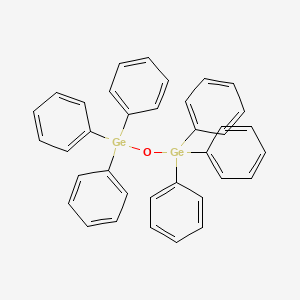
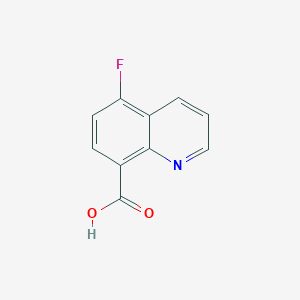
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
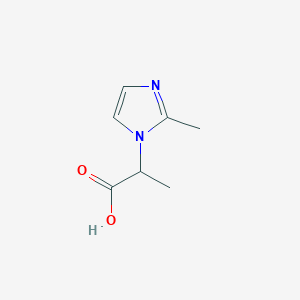
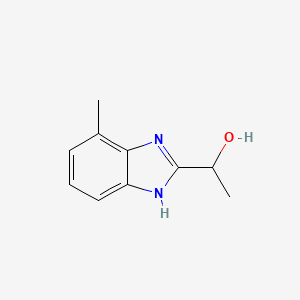
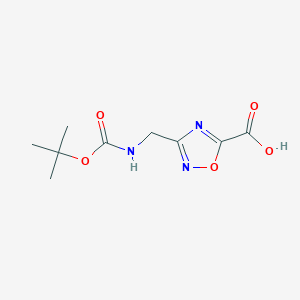


![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)